

Application Notes and Protocols: Formanilide in Rubber Manufacturing

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Compound of Interest

Compound Name: *Formanilide*

Cat. No.: *B094145*

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Introduction

Formanilide (N-phenylformamide) is an organic compound that finds application in the rubber industry as a processing aid and secondary accelerator in vulcanization processes.[1][2] While specific quantitative data on its performance is not widely published in contemporary scientific literature, its utility can be understood through the lens of analogous compounds like acetanilide and the general principles of rubber chemistry.[3][4][5][6] **Formanilide** is a derivative of aniline, and aniline-based compounds have a long history of use as accelerators, enhancing the rate and efficiency of the sulfur-based cross-linking of rubber polymers.[7] These application notes provide a detailed overview of the potential roles of **formanilide**, protocols for its evaluation, and a hypothesized mechanism of action.

Disclaimer: Due to the limited availability of direct quantitative data for **formanilide** in publicly accessible literature, some information presented herein is based on the known behavior of structurally similar compounds and established principles of rubber science. Researchers are advised to use this document as a guide for designing their own experiments to determine the precise effects of **formanilide** in their specific rubber formulations.

Potential Applications and Effects

Formanilide may be used in rubber compounding to achieve the following:

- **Secondary Acceleration:** In conjunction with primary accelerators (e.g., thiazoles like MBTS), **formanilide** can increase the rate of vulcanization. This can lead to shorter curing cycles and increased throughput in a manufacturing setting.
- **Activation of Primary Accelerators:** Amine derivatives can act as activators for primary accelerators, increasing their efficiency.
- **Modification of Physical Properties:** By influencing the cross-link density and structure, **formanilide** may impact the final mechanical properties of the vulcanized rubber, such as tensile strength, elongation at break, and modulus.
- **Processing Aid:** In some contexts, additives like **formanilide** can act as plasticizers or peptizers, which can help in reducing the viscosity of the rubber compound during mixing and processing, leading to better dispersion of fillers and other ingredients.^{[8][9]}

Quantitative Data Summary

As direct quantitative data for **formanilide** is not readily available, the following table presents hypothetical data based on the expected effects of a secondary accelerator of its class. This table is for illustrative purposes and should be populated with experimental data.

Property	Control (No Formanilide)	With Formanilide (e.g., 0.5 phr)	ASTM Standard
Cure Characteristics (Rheometer)	ASTM D5289		
Scorch Time (t _{s2} , min)	3.5	2.8	
Optimum Cure Time (t _{c90} , min)	12.0	9.5	
Maximum Torque (M _H , dNm)	45	48	
Minimum Torque (M _L , dNm)	8	7.5	
Physical Properties			
Tensile Strength (MPa)	22	24	ASTM D412
Elongation at Break (%)	550	520	ASTM D412
Modulus at 300% Elongation (MPa)	10	12	ASTM D412
Hardness (Shore A)	60	62	ASTM D2240

Experimental Protocols

Rubber Compounding

Objective: To prepare rubber compounds with and without **formanilide** for comparative testing.

Materials:

- Natural Rubber (NR) or synthetic rubber (e.g., SBR)
- Zinc Oxide (activator)

- Stearic Acid (activator)
- Carbon Black (filler)
- Primary Accelerator (e.g., MBTS)
- Sulfur (vulcanizing agent)
- **Formanilide**
- Processing Oil

Procedure:

- Masticate the rubber on a two-roll mill until a band is formed.
- Add zinc oxide and stearic acid and mix until well dispersed.
- Add the filler (e.g., carbon black) in increments, ensuring complete dispersion after each addition.
- Add the processing oil and **formanilide** (for the experimental compound) and mix until homogenous.
- Add the primary accelerator and sulfur last and mix thoroughly, keeping the temperature low to prevent scorching.
- Sheet out the compounded rubber and allow it to cool.

Determination of Cure Characteristics

Objective: To evaluate the effect of **formanilide** on the vulcanization process.

Method: ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using a Moving Die Rheometer.

Procedure:

- Calibrate the Moving Die Rheometer (MDR).

- Place a sample of the uncured rubber compound into the die cavity.
- Close the cavity and start the test at a specified temperature (e.g., 160°C).
- The instrument will oscillate one die and measure the torque required.
- The test continues until the torque reaches a plateau or a specified time has elapsed.
- Record the scorch time (t_{s2}), optimum cure time (t_{c90}), minimum torque (M_L), and maximum torque (M_H).

Measurement of Physical Properties

Objective: To determine the effect of **formanilide** on the mechanical properties of the vulcanized rubber.

Methods:

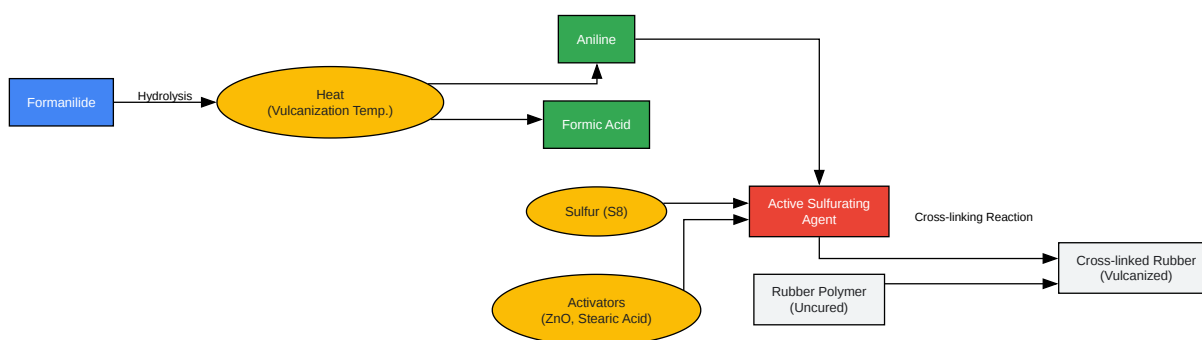
- ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension:
 - Cure sheets of the rubber compounds in a compression molding press at the determined optimum cure time and temperature.
 - Die-cut dumbbell-shaped test specimens from the cured sheets.
 - Measure the thickness of the narrow section of each specimen.
 - Mount the specimen in the grips of a tensile testing machine.
 - Separate the grips at a constant rate until the specimen ruptures.
 - Record the force and elongation.
 - Calculate tensile strength, elongation at break, and modulus.
- ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness:
 - Use a calibrated Shore A durometer.

- Place the cured rubber sample on a flat, hard surface.
- Press the durometer foot firmly onto the sample, ensuring the indenter is perpendicular to the surface.
- Read the hardness value from the dial within one second.
- Take multiple readings at different locations and average the results.

Visualizations

Hypothesized Vulcanization Pathway

The following diagram illustrates a hypothesized mechanism by which **formanilide** may participate in the accelerated sulfur vulcanization of rubber. It is proposed that under vulcanization temperatures, **formanilide** may hydrolyze to aniline and formic acid. The aniline can then react with sulfur to form active sulfurating agents, which in turn cross-link the rubber polymer chains.

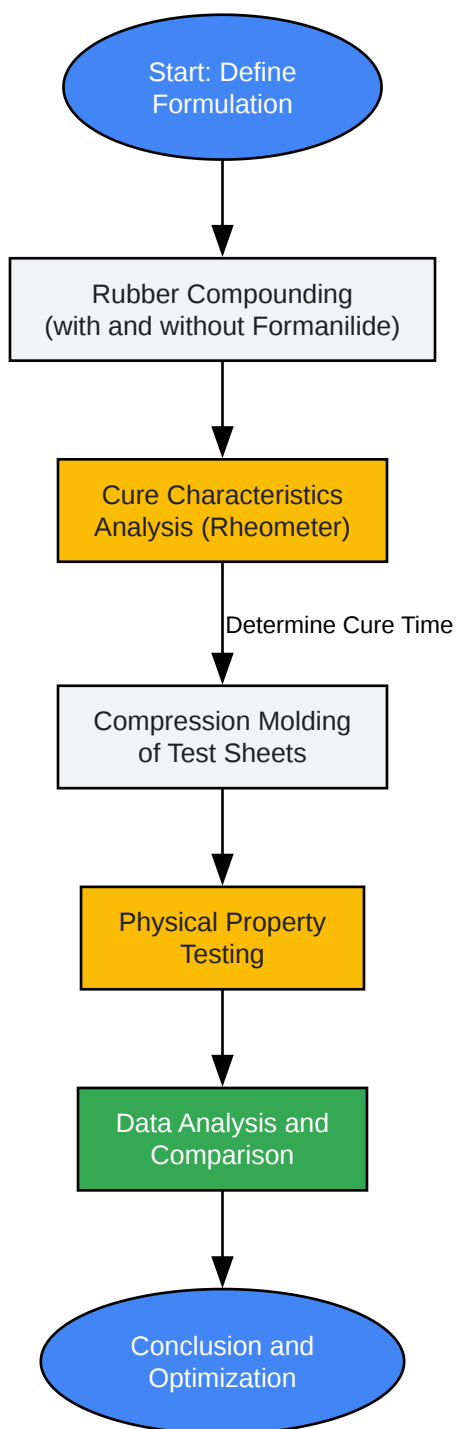


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Caption: Hypothesized role of **formanilide** in vulcanization.

Experimental Workflow

The following diagram outlines the logical workflow for evaluating the application of **formanilide** in a rubber manufacturing context.



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Caption: Workflow for evaluating **formanilide** in rubber.

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